molecular formula C13H9F2NO B1453129 3-(2,6-Difluorobenzoyl)-4-methylpyridine CAS No. 1187168-45-1

3-(2,6-Difluorobenzoyl)-4-methylpyridine

Cat. No.: B1453129
CAS No.: 1187168-45-1
M. Wt: 233.21 g/mol
InChI Key: QYSGDMLSXCVRSP-UHFFFAOYSA-N
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Description

The compound “3-(2,6-Difluorobenzoyl)-4-methylpyridine” seems to be a derivative of Diflubenzuron . Diflubenzuron is a benzoylurea-based insecticide used in agriculture . It’s known by several synonyms including Dimilin, Micromite, Adept, DU 112307, PH 60-40, TH 6040, ENT-29054, OMS 1804 .


Synthesis Analysis

While specific synthesis information for “this compound” is not available, a related compound, N-(2,6-difluorobenzoyl)-N’-(polyfluoroaryl)urea, can be synthesized from 2,6-difluorobenzoyl isocyanate reacting with polyfluoroaromatic amines .

Scientific Research Applications

Molecular and Supramolecular Structures

  • Supramolecular Associations and Crystal Structures : Research has explored the crystal and molecular structures of compounds structurally related to 3-(2,6-Difluorobenzoyl)-4-methylpyridine. For instance, studies on organic acid-base salts derived from 2-amino-6-methylpyridine have revealed insights into proton transfer, crystalline structures, and supramolecular architectures involving hydrogen bonds and noncovalent interactions (Thanigaimani et al., 2015). Such findings are crucial for understanding the role of weak and strong noncovalent interactions in crystal packing and molecular self-assembly.

Photophysical Properties

  • Photophysical Properties in Fe(II) Photosensitizers : The photophysical properties of complexes containing ligands similar to this compound have been extensively studied. For example, the impact of N-heterocyclic carbene (NHC) ligands on the photophysical properties of Fe(II) complexes has been investigated. These studies shed light on how the number of NHC functionalities influences the photochemical properties of Fe(II) complexes, highlighting their potential as photosensitizers in photocatalytic proton reduction (Zimmer et al., 2018).

Herbicidal Activity

  • Herbicidal Applications : Compounds structurally related to this compound have been assessed for their potential as herbicides. For instance, derivatives exhibiting significant herbicidal activity against annual weeds and showing rice selectivity have been synthesized. These compounds demonstrate promising applications in agriculture, providing effective control of barnyard grass and other annual weeds under both greenhouse and field conditions (Hwang et al., 2005).

Fluorescent Probes

  • Synthesis and Application of Fluorescent Probes : The development of new fluorescent probes based on the structural framework of pyridine derivatives has been explored. These compounds, including those with modifications at the pyridine ring, show promise for biological sensing and tracing biological pathways due to their fluorescent properties. Such research contributes to the advancement of bioimaging and sensing technologies (Prior et al., 2014).

Mechanism of Action

Properties

IUPAC Name

(2,6-difluorophenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-5-6-16-7-9(8)13(17)12-10(14)3-2-4-11(12)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSGDMLSXCVRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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